molecular formula C25H34O7 B562375 6alpha-Hydroxybudesonide CAS No. 577777-51-6

6alpha-Hydroxybudesonide

Katalognummer B562375
CAS-Nummer: 577777-51-6
Molekulargewicht: 446.54
InChI-Schlüssel: JBVVDXJXIDYDMF-HLQSUVNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6alpha-Hydroxybudesonide is a compound that is related to budesonide, a potent anti-inflammatory agent . It is used in pharmaceutical toxicology and synthetic chemistry .


Synthesis Analysis

The synthesis of budesonide, which is closely related to 6alpha-Hydroxybudesonide, has been discussed in a research paper . The paper describes a cost-effective continuous flow process for the synthesis of budesonide, which belongs to the class of 16,17 acetals of pregnane core .


Molecular Structure Analysis

The molecular structure of 6alpha-Hydroxybudesonide is C25H34O7 . The molecular weight of this compound is 446.53 .

Wissenschaftliche Forschungsanwendungen

Autophagy in Cancer

Autophagy, a cellular degradation process, has been identified as a critical mechanism in cancer, affecting tumor initiation and progression. The therapeutic targeting of autophagy, including with compounds like hydroxychloroquine, has shown promise in cancer treatment. This suggests a potential area of interest for 6alpha-Hydroxybudesonide if it influences autophagy pathways (Onorati et al., 2018).

Biosynthetic Pathways and Saponins

Saponins are natural compounds with diverse biological activities. Research on modifying the biosynthesis of saponins has highlighted their roles in plant growth and development. If 6alpha-Hydroxybudesonide is involved in similar biosynthetic pathways or has saponin-like properties, this could be a significant area of application (Moses et al., 2014).

Hydroxyapatite in Biomedical Applications

Hydroxyapatite (HA) has bioactive and biocompatible properties, making it useful in bone tissue regeneration and drug delivery systems. The research into HA's synthesis, functionalization, and applications could parallel investigations into 6alpha-Hydroxybudesonide, especially if it shares similar bioactive properties (Haider et al., 2017).

Antioxidant Activity Analysis

The study of antioxidants is crucial across various fields. Analytical methods for determining antioxidant activity might be relevant if 6alpha-Hydroxybudesonide exhibits antioxidant properties. Techniques such as ORAC, HORAC, TRAP, and TOSC are essential for understanding the antioxidant capacity of complex samples, including potential applications of 6alpha-Hydroxybudesonide (Munteanu & Apetrei, 2021).

Environmental Applications of Saponins

Saponins have been explored for environmental remediation, particularly in removing hydrophobic organic compounds and heavy metals from contaminated sites. If 6alpha-Hydroxybudesonide has similar surfactant properties or can be applied in environmental contexts, this could represent a significant application area (Liu et al., 2017).

Wirkmechanismus

Target of Action

6alpha-Hydroxybudesonide is a metabolite of Budesonide, a glucocorticoid . Glucocorticoids primarily target the glucocorticoid receptor, a type of nuclear receptor that is present inside immune cells . The binding of glucocorticoids to this receptor can regulate the transcription of target genes, leading to changes in the production of inflammatory proteins .

Mode of Action

6alpha-Hydroxybudesonide, like other glucocorticoids, binds to the glucocorticoid receptor, leading to changes in gene expression . This binding mediates the short-term effects of glucocorticoids, which include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . These changes occur over hours to days .

Biochemical Pathways

For example, they can inhibit the production of various inflammatory mediators, such as kinins and prostaglandins

Pharmacokinetics

Budesonide, the parent compound, is known to have a plasma half-life of 28 +/- 11 hours, a distribution volume of 3013 +/- 417 L, and a plasma clearance of 837 +/- 275 L/h . Budesonide is also highly protein-bound and undergoes extensive first-pass hepatic metabolism . It is metabolized by the liver cytochrome P450 system, primarily into two metabolites: 16 alpha-hydroxyprednisolone and 6 beta-hydroxybudesonide . These metabolites are primarily excreted in the urine .

Result of Action

The binding of 6alpha-Hydroxybudesonide to the glucocorticoid receptor leads to a decrease in the production of inflammatory proteins . This results in decreased inflammation, which can help to alleviate symptoms in conditions such as asthma, COPD, Crohn’s disease, and ulcerative colitis .

Action Environment

The action of 6alpha-Hydroxybudesonide, like other glucocorticoids, can be influenced by various environmental factors. For example, the presence of other drugs that induce or inhibit the cytochrome P450 system can affect the metabolism of 6alpha-Hydroxybudesonide, potentially altering its efficacy and side effect profile. Additionally, factors such as the patient’s age, liver function, and kidney function can also influence the pharmacokinetics and pharmacodynamics of 6alpha-Hydroxybudesonide . .

Zukünftige Richtungen

In terms of future directions, a research paper discusses the potential of peptides, such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1), as potential therapies for diabetes . These peptides are postprandial glucose-dependent pancreatic beta-cell insulin secretagogues and have received much attention as a possible treatment option .

Eigenschaften

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVVDXJXIDYDMF-HLQSUVNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662007
Record name (4bS,5S,6aS,6bS,9aR,10aS,10bS,12S)-5,12-Dihydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

577777-51-6
Record name 6alpha-Hydroxybudesonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577777516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4bS,5S,6aS,6bS,9aR,10aS,10bS,12S)-5,12-Dihydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.-HYDROXYBUDESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS0TQI5AVI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.